alpha-Methyl-1,3-benzodioxole-5-propanamide alpha-Methyl-1,3-benzodioxole-5-propanamide MMDPPA is an analytical reference standard categorized as an amphetamine. MMDPPA is a precursor in the synthesis of MDA. This product is intended for research and forensic applications.
3,4-Methylenedioxyamphetamine (MDA;) is a psychedelic drug that is regulated in the United States. MDA 2-amido analog is an intermediate produced in the synthesis of MDA from helional (also known as ocean propanal, aquanal, or tropional). Also known as MMDPPA, MDA 2-amido analog can also be used as a direct precursor in the synthesis of MDA. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 858215-05-1
VCID: VC20861121
InChI: InChI=1S/C11H13NO3/c1-7(11(12)13)4-8-2-3-9-10(5-8)15-6-14-9/h2-3,5,7H,4,6H2,1H3,(H2,12,13)
SMILES: CC(CC1=CC2=C(C=C1)OCO2)C(=O)N
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

alpha-Methyl-1,3-benzodioxole-5-propanamide

CAS No.: 858215-05-1

Cat. No.: VC20861121

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

alpha-Methyl-1,3-benzodioxole-5-propanamide - 858215-05-1

Specification

Description MMDPPA is an analytical reference standard categorized as an amphetamine. MMDPPA is a precursor in the synthesis of MDA. This product is intended for research and forensic applications.
3,4-Methylenedioxyamphetamine (MDA;) is a psychedelic drug that is regulated in the United States. MDA 2-amido analog is an intermediate produced in the synthesis of MDA from helional (also known as ocean propanal, aquanal, or tropional). Also known as MMDPPA, MDA 2-amido analog can also be used as a direct precursor in the synthesis of MDA. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
CAS No. 858215-05-1
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name 3-(1,3-benzodioxol-5-yl)-2-methylpropanamide
Standard InChI InChI=1S/C11H13NO3/c1-7(11(12)13)4-8-2-3-9-10(5-8)15-6-14-9/h2-3,5,7H,4,6H2,1H3,(H2,12,13)
Standard InChI Key WJHISTBMGKCBDJ-UHFFFAOYSA-N
SMILES CC(CC1=CC2=C(C=C1)OCO2)C(=O)N
Canonical SMILES CC(CC1=CC2=C(C=C1)OCO2)C(=O)N
Appearance Assay:≥98%A neat solid

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